![molecular formula C20H25N5O3S B2520182 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate CAS No. 898366-93-3](/img/structure/B2520182.png)

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

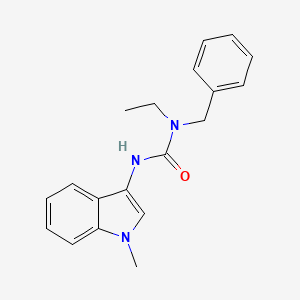

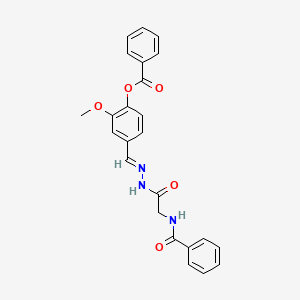

The compound Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a complex organic molecule that likely contains several heterocyclic components, such as a thiazolo[3,2-b][1,2,4]triazole ring system and a piperazine moiety. The presence of a phenyl group and an ethyl ester indicates potential for interactions with various biological targets.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-α]piperazines is described in the literature, where a modular approach is used involving the condensation of chloromethyloxadiazoles with ethylenediamines. This method suggests a potential pathway for the synthesis of the compound , with modifications to incorporate the thiazolo and phenyl components. NMR studies indicate a novel activation mechanism for the electron-deficient chloromethyloxadiazoles used in these reactions .

Molecular Structure Analysis

While the specific molecular structure of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is not detailed in the provided papers, the structure can be inferred to some extent from the name. It likely includes a piperazine ring linked to a carboxylate ester, with a phenyl group and a thiazolo[1,2,4]triazole moiety attached. The hydroxy group on the thiazolo ring suggests potential for hydrogen bonding and polarity within the molecule.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Research has been conducted on the synthesis of various 1,2,4-triazole derivatives, including compounds that share a structural resemblance or synthetic pathway with Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate. These compounds are typically synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines or through Dimroth rearrangement processes. Such synthetic routes offer pathways to create derivatives with potential for further biological and chemical studies (Bektaş et al., 2007) (Ezema et al., 2015).

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For example, specific 1,2,4-triazol-3-one derivatives have shown significant antimicrobial activity against a range of microorganisms, indicating the potential for these compounds in developing new antimicrobial agents. The antimicrobial screening includes both Gram-positive and Gram-negative bacteria, demonstrating the broad spectrum of activity inherent in these chemical structures (Fandaklı et al., 2012).

Biological Activities

Research into the biological activities of 1,2,4-triazole derivatives extends beyond antimicrobial efficacy. Some derivatives have been studied for their analgesic properties, with structural characterization aiding in understanding the relationship between molecule configuration and biological activity. These studies suggest the versatility of 1,2,4-triazole derivatives in therapeutic applications, including pain management (Karczmarzyk & Malinka, 2008).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

It’s worth noting that similar compounds have shown to interact favorably with active residues of atf4 and nf-kb proteins . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

The compound appears to affect the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways could potentially lead to the observed neuroprotective and anti-inflammatory effects .

Result of Action

The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the reaction of similar compounds requires high activation energy, which can be overcome under certain conditions, such as heating .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3S/c1-3-15-21-19-25(22-15)18(26)17(29-19)16(14-8-6-5-7-9-14)23-10-12-24(13-11-23)20(27)28-4-2/h5-9,16,26H,3-4,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRRVIISGPQFDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2520109.png)

![2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2520110.png)

![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)

![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520118.png)

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)

![(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2520122.png)